8-Hydroxycoumarin

Beschreibung

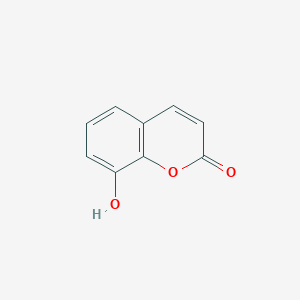

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTUTXWBBUARQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873761 | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2442-31-1 | |

| Record name | 8-Hydroxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/854P936B10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural Sources of 8-Hydroxycoumarin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 8-hydroxycoumarin (8-hydroxychromen-2-one) in the plant kingdom. It details the known plant sources, the biosynthetic pathways responsible for its formation, and standardized experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a simple coumarin, a class of secondary metabolites widely distributed in the plant kingdom. While the presence of coumarins is extensive, specific data on this compound is less common, suggesting it may be a less abundant derivative compared to others. The primary plant species in which this compound has been reported belong to the Rutaceae family.

Known Plant Sources:

-

Murraya paniculata (Orange Jasmine): This species is a rich source of various coumarins and alkaloids.[1][2] this compound has been reported to be present in this plant.[3]

-

Murraya exotica (Orange Jasmine): Similar to its close relative M. paniculata, this plant is known to produce a diverse array of coumarins.[3][4]

Quantitative Data on Coumarins in Key Plant Sources

Direct quantitative analysis of this compound in plant tissues is not extensively documented in the available scientific literature. However, to provide context for researchers, the following table summarizes quantitative data for other major coumarin derivatives found in plant species known or suspected to contain this compound. This data highlights the general capacity of these plants to produce coumarin scaffolds.

| Plant Species | Plant Part | Compound | Concentration / Yield | Reference |

| Helichrysum arenarium | Aerial Parts | Coumarin | 0.0339 mg/mL (Methanol Extract) | [5] |

| Pterocaulon balansae | Aerial Parts | 7 different coumarins | 0.584–54 mg/g of dry plant material | [6] |

| Chlorophytum borivilianum | Roots | Coumarin | 560 - 1938 µg/g | [7] |

| Murraya paniculata | Leaves | 2'-O-ethylmurrangatin, murranganone, paniculatin | Not Quantified (Isolated) | [6] |

| Murraya paniculata | Leaves | Auraptene, trans-gleinadiene, etc. | Not Quantified (Isolated) | [8] |

Note: The absence of specific quantitative data for this compound represents a research gap and an opportunity for future phytochemical analyses.

Biosynthesis of this compound

The biosynthesis of this compound, like other simple coumarins, originates from the phenylpropanoid pathway . This fundamental pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds.

The critical step for the formation of the coumarin ring is the ortho-hydroxylation of a cinnamic acid derivative, followed by trans-cis isomerization and spontaneous or enzyme-mediated lactonization (ring closure).

While the direct enzymatic step leading to this compound has not been definitively characterized, the mechanism of 8-hydroxylation on a coumarin nucleus is well-established in plants. The enzyme Scopoletin 8-hydroxylase (S8H) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of scopoletin at the C-8 position to form fraxetin.[3] This provides a strong model for the likely biosynthetic route to this compound, which would involve a similar hydroxylase acting on the parent coumarin molecule or a related intermediate.

Signaling Pathway for 8-Hydroxylation of Coumarins

The following diagram illustrates the established enzymatic reaction for the 8-hydroxylation of scopoletin, serving as a model for the biosynthesis of 8-hydroxycoumarins.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from standard practices in phytochemical analysis.

Extraction of this compound

Objective: To efficiently extract coumarins from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems)

-

Soxhlet apparatus or Ultrasonic bath

-

Rotary evaporator

-

Solvents: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

-

Filter paper (e.g., Whatman No. 1)

Protocol (Soxhlet Extraction):

-

Accurately weigh approximately 20-50 g of finely powdered, dried plant material.

-

Place the powdered material into a cellulose thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 250-500 mL of methanol.

-

Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Store the dried crude extract at 4°C in a desiccator until further processing.

Protocol (Ultrasonic-Assisted Extraction - UAE):

-

Accurately weigh 1-5 g of finely powdered, dried plant material into an Erlenmeyer flask.

-

Add a solvent (e.g., 80% methanol in water) at a solid-to-solvent ratio of 1:20 (w/v).

-

Place the flask in an ultrasonic bath.

-

Sonicate at a controlled temperature (e.g., 40°C) for 30-60 minutes.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate using a rotary evaporator as described above.

Isolation and Purification (Column Chromatography)

Objective: To separate this compound from other compounds in the crude extract.

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system (e.g., Hexane-Ethyl Acetate gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Protocol:

-

Prepare a silica gel slurry in the initial, non-polar solvent (e.g., 100% hexane).

-

Pack the chromatography column with the slurry.

-

Adsorb a known amount of the crude extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the dried extract-silica mixture onto the top of the packed column.

-

Begin elution with 100% hexane, gradually increasing the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the collected fractions using TLC. Spot each fraction on a TLC plate, develop in an appropriate solvent system, and visualize under a UV lamp. Coumarins typically fluoresce blue or green.

-

Pool fractions that show a similar TLC profile and correspond to the Rf value of a pure this compound standard, if available.

-

Concentrate the pooled fractions to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately determine the concentration of this compound in an extract.

Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A)

-

Syringe filters (0.45 µm)

-

This compound analytical standard

Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column, maintained at 30°C.

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 10% B

-

5-20 min: Gradient to 60% B

-

20-25 min: Gradient to 90% B

-

25-30 min: Hold at 90% B

-

30-35 min: Return to 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the maximum absorbance wavelength for this compound (typically around 320-340 nm).

-

-

Analysis:

-

Inject the series of standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the prepared plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area against the standard calibration curve.

-

Experimental and Logical Workflows

The following diagram outlines the general workflow for the extraction and analysis of this compound from a plant source.

References

- 1. Quantitative determination of eight components in rhizome (Jianghuang) and tuberous root (Yujin) of Curcuma longa using pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. phcogres.com [phcogres.com]

- 8. chromatographyonline.com [chromatographyonline.com]

8-Hydroxycoumarin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 8-Hydroxycoumarin, a significant heterocyclic organic compound. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and key biological activities, with a focus on its relevance in biomedical research and drug discovery.

Core Identity: IUPAC Name and CAS Number

The definitive chemical identifiers for this compound are:

Physicochemical and Computational Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| Melting Point | 156 °C | |

| Boiling Point (Predicted) | 361.6 ± 37.0 °C | |

| Density (Predicted) | 1.403 ± 0.06 g/cm³ | |

| TPSA (Topological Polar Surface Area) | 50.44 Ų | [2] |

| LogP | 1.4986 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols: Synthesis of Coumarin Derivatives

Synthesis of 4-Methyl-7-hydroxy-8-formyl Coumarin: [3]

-

Step 1: Synthesis of 7-hydroxy-4-methyl-coumarin. This intermediate is typically synthesized via a Pechmann condensation of a phenol (in this case, resorcinol) with a β-ketoester (ethyl acetoacetate) in the presence of an acid catalyst.

-

Step 2: Formylation via Duff's Reaction.

-

Dissolve 7-hydroxy-4-methyl-coumarin (0.001 mol) in glacial acetic acid (20 mL).

-

Add hexamethylenetetramine (0.003 mol) to the reaction mixture.

-

Heat the mixture to 80-85 °C in a water bath for 6 hours.

-

Add a hot mixture of 5 mL of water and 30 mL of hydrochloric acid.

-

Maintain the reaction for 30 minutes and then cool to room temperature.

-

Extract the product with diethyl ether.

-

Evaporate the ether to obtain the pale yellow solid product.

-

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant potential in biomedical research, particularly in the field of oncology.[4] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.

One of the key mechanisms of action is the induction of apoptosis through the intrinsic mitochondrial pathway.[4][5] This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the mitochondrial release of cytochrome c and the activation of caspases, culminating in programmed cell death. Furthermore, some derivatives of this compound have been identified as potent inhibitors of topoisomerase IIβ, an enzyme crucial for DNA replication and a well-established target for anticancer drugs.[4]

A related compound, 8-methoxycoumarin, has been shown to enhance melanogenesis through the MAPK signaling pathway.[6] This involves the phosphorylation of p38 and JNK, alongside the inhibition of ERK phosphorylation, leading to the upregulation of transcription factors that drive melanin synthesis.[6]

Apoptotic Signaling Pathway of this compound Derivatives

Caption: Intrinsic mitochondrial apoptosis pathway induced by this compound derivatives.

References

- 1. This compound | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound for Research [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 8-Hydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of 8-hydroxycoumarin derivatives, a class of compounds recognized for its significant therapeutic potential. As a versatile heterocyclic scaffold, this compound serves as a foundational structure for novel organic compounds with applications across various biomedical fields, particularly in oncology and antimicrobial research.[1][2] This document details the mechanisms of action, summarizes key quantitative data, provides established experimental protocols for activity screening, and visualizes critical pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines.[1] Their mechanism of action is often multi-targeted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes essential for cancer cell proliferation.[1][3][4]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary anticancer mechanism of these derivatives is the activation of the intrinsic mitochondrial pathway of apoptosis.[1][3] Studies on human hepatocellular carcinoma (HepG2) cells show that certain derivatives can upregulate the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death.

Furthermore, these compounds can induce cell cycle arrest, predominantly at the G2/M phase.[1][3] This prevents cancer cells from entering mitosis, thereby halting their proliferation. Another significant target is Topoisomerase IIβ, a crucial enzyme for DNA replication and repair; its inhibition by this compound derivatives leads to DNA damage and cell death.[1][3] Some derivatives also show inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[3]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Target Cell Line | Assay | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Coumarin-Thiazole Hybrid (51c) | HeLa (Cervical Cancer) | MTT | 1.29 | Doxorubicin | > 51c |

| Coumarin-Thiazole Hybrid (51b) | COS-7 (Kidney Cancer) | MTT | Significant | Doxorubicin | > 51b |

| 4-Hydroxycoumarin Derivative (115) | SMMC-7721 (Hepatoma) | MTT | 6.0 ± 1.4 | - | - |

| 4-Hydroxycoumarin Derivative (115) | Bel-7402 (Hepatoma) | MTT | 8.0 ± 2.0 | - | - |

| Coumarin-Triazole Hybrid (15a) | MDA-MB-231 (Breast Cancer) | MTT | 1.34 (Normoxia) | Doxorubicin | 1.07 |

| Coumarin-Triazole Hybrid (15a) | MDA-MB-231 (Breast Cancer) | MTT | 0.03 (Hypoxia) | Doxorubicin | 0.60 |

| Coumarin Derivative (Compound IX) | HepG2 (Hepatocellular Carcinoma) | MTT | Significant | - | - |

(Data synthesized from multiple sources demonstrating the potency of various derivatives)[3][5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Coumarin derivatives are recognized for their anti-inflammatory properties, which are primarily attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade.[6][7][8]

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the synthesis of prostaglandins during inflammation.[6] By targeting COX-2, these compounds can reduce the production of inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO).[4][6] This targeted action is a desirable trait for anti-inflammatory drugs, as selective COX-2 inhibition can minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the cytoprotective COX-1 enzyme.[6]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.

| Compound | Dose | Inhibition of Edema (%) after 3h | Reference Drug | Reference Inhibition (%) |

| Compound 4 | Oral | 44.05% | Indomethacin | ~32-35% |

| Compound 8 | Oral | 38.10% | Indomethacin | ~32-35% |

| Compound 3 | Oral | 32.14% | Indomethacin | ~32-35% |

| Compound 11 | Oral | 32.14% | Indomethacin | ~32-35% |

(Data from a study on 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives)[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of a compound to reduce acute inflammation.

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping and Administration: Divide the animals into groups: a control group, a reference group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the this compound derivatives. Administer the test compounds and reference drug orally or intraperitoneally 1 hour before inducing inflammation. The control group receives only the vehicle.

-

Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

Percentage Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / ( (Vt - V₀)control ) ] × 100

-

Where Vt is the paw volume at time 't' and V₀ is the initial paw volume.

-

Antimicrobial Activity

This compound derivatives have shown promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[9][10][11]

Mechanism of Action

While the exact antimicrobial mechanisms are still under broad investigation, it is believed that coumarins can interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes involved in microbial replication and metabolism. Their planar structure allows them to intercalate with DNA, potentially inhibiting replication and transcription.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative | Target Microorganism | MIC (mM) |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Bacillus cereus | 1.5 |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Micrococcus luteus | 1.5 |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Listeria monocytogenes | 1.5 |

| 5,7-dihydroxy-4-trifluoromethylcoumarin (3b) | Staphylococcus aureus | 1.5 |

| 7-hydroxy-4-trifluoromethylcoumarin (3c) | Enterococcus faecium | 1.7 |

| Dicoumarol (3n) | Listeria monocytogenes | 1.2 |

(Data from a study on various coumarin derivatives)[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the bacterial suspension to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible turbidity or growth.

Antioxidant Activity

Many hydroxycoumarin derivatives exhibit potent antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[12][13][14] The radical scavenging ability is strongly correlated with the number and position of hydroxyl groups on the coumarin ring.[14]

Mechanism of Action

The antioxidant activity of 8-hydroxycoumarins stems from their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the ABTS radical cation.[12][14] Derivatives with dihydroxy substitutions, particularly at the 7 and 8 positions, are often the most active antioxidants.[12][15]

Quantitative Data: Radical Scavenging Activity

The antioxidant potential is often expressed as an IC50 value, representing the concentration required to scavenge 50% of the free radicals.

| Derivative | Assay | IC50 (µg/mL) | Reference | Reference IC50 (µg/mL) |

| Coumarin-benzothiazole hybrid | DPPH | 591.58 | Ascorbic Acid | 391.25 |

| Chloro-substituted coumarin-3-sulfonamide (8c) | DPPH | Potent Activity | Ascorbic Acid | - |

| Chloro-substituted coumarin-3-sulfonamide (8d) | DPPH | Potent Activity | Ascorbic Acid | - |

| 7,8-dihydroxy-4-methylcoumarin | DPPH, ABTS | More active than Trolox | Trolox | - |

(Data synthesized from multiple sources)[12][13][15]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common, rapid, and simple method for screening the antioxidant activity of compounds.

-

Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a set of test tubes or a 96-well plate, add different concentrations of the test compound to the DPPH solution. The total volume should be kept constant. A control sample contains only the solvent and the DPPH solution.

-

Incubation: Mix the solutions and allow them to stand in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader. The reduction of the DPPH radical by an antioxidant is observed as a change in color from deep violet to light yellow.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula:

-

Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] × 100

-

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

-

IC50 Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC50 value.

References

- 1. This compound for Research [benchchem.com]

- 2. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 6. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Antioxidant Potential of Hydroxylated Coumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant antioxidant potential of hydroxylated coumarins, a class of phenolic compounds widely distributed in nature. Renowned for their broad spectrum of biological activities, these molecules have garnered increasing interest for their ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. This document provides a comprehensive overview of their mechanisms of action, structure-activity relationships, detailed experimental protocols for evaluating their antioxidant efficacy, and their influence on cellular signaling pathways.

Introduction to Coumarins and Oxidative Stress

Coumarins are a diverse family of benzopyrone derivatives found in many plants, fungi, and bacteria.[1] Their basic structure, consisting of a benzene ring fused to an α-pyrone ring, serves as a scaffold for various substitutions, with hydroxylation being a key determinant of their antioxidant properties.[2][3] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4] Hydroxylated coumarins, by virtue of their chemical structure, can effectively scavenge free radicals and modulate cellular antioxidant defense systems, making them promising candidates for the development of novel therapeutic agents.[2][5]

Mechanisms of Antioxidant Action

The antioxidant activity of hydroxylated coumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching its reactivity. This process is favored in non-polar solvents.[6]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the coumarin to the free radical, forming a radical cation. This is followed by the transfer of a proton. This mechanism is more prevalent in polar solvents.

-

Sequential Proton Loss Electron Transfer (SPLET): The coumarin first deprotonates to form an anion, which then donates an electron to the free radical. This mechanism is also significant in polar environments.[6][7]

The efficiency of these mechanisms is largely dictated by the number and position of hydroxyl groups on the coumarin scaffold.

Caption: Primary antioxidant mechanisms of hydroxylated coumarins.

Structure-Activity Relationship

The antioxidant capacity of hydroxylated coumarins is intricately linked to their molecular structure. Key determinants include:

-

Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl groups generally enhances antioxidant activity.[8] The presence of ortho-dihydroxy (catechol) moieties, such as in esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), is particularly effective due to the formation of stable ortho-semiquinone radicals and the potential for metal chelation.[6]

-

Electron-Donating Groups: The presence of electron-donating groups, such as methoxy (-OCH3), can increase the stability of the resulting phenoxyl radical, thereby enhancing antioxidant activity.[9]

-

Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding can decrease the hydrogen-donating ability of a hydroxyl group, thus reducing its antioxidant potential.[6]

The following tables summarize the quantitative antioxidant activity of various hydroxylated coumarins from different in vitro assays.

Table 1: DPPH Radical Scavenging Activity of Hydroxylated Coumarins

| Compound | IC50 (µM) | Reference |

| Esculetin | 25.18 | [6] |

| 7,8-Dihydroxy-4-methylcoumarin | 33.46 | [6] |

| 5-Carboxy-7,8-dihydroxy-4-methylcoumarin | 17.49 | [6] |

| 7-Hydroxy-4-methylcoumarin | Inactive | [6] |

| 4-Hydroxycoumarin | >100 | [6] |

| Quercetin (Standard) | 29.41 | [6] |

| Ascorbic Acid (Standard) | ~20-50 | [6][10] |

Table 2: ABTS Radical Cation Scavenging Activity of Hydroxylated Coumarins

| Compound | IC50 (µM) | Reference |

| Coumarin-thiosemicarbazone with catechol motif (Compound 18) | 9.0 | [6] |

| Coumarin-thiosemicarbazone with catechol motif (Compound 19) | 8.8 | [6] |

| Trolox (Standard) | 13.0 | [6] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Hydroxylated Coumarins

| Compound | FRAP Value (mM Fe(II)/g) | Reference |

| 7-Hydroxycoumarin | Higher than 4-hydroxycoumarin | [6] |

| 4-Hydroxycoumarin | Higher than unsubstituted coumarin | [6] |

| 7-Hydroxy-4-methylcoumarin | Lower than 7-hydroxycoumarin | [6] |

| Unsubstituted Coumarin | Lowest activity | [6] |

Detailed Experimental Protocols

Accurate evaluation of antioxidant potential requires standardized and reproducible experimental protocols. This section provides detailed methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of the test coumarin and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compounds and the standard.

-

-

Assay Procedure:

-

To a 96-well plate or a cuvette, add a specific volume of the sample or standard solution (e.g., 100 µL).

-

Add a defined volume of the DPPH working solution (e.g., 100 µL).

-

For the blank, use the solvent instead of the sample. The control contains the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants, leading to a decrease in its characteristic blue-green color.

Caption: Workflow for the ABTS radical cation decolorization assay.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of the test coumarin and a standard (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a 96-well plate or cuvette.

-

Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

-

Reagent Preparation:

-

Acetate Buffer: 300 mM, pH 3.6.

-

TPTZ Solution: 10 mM 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride Solution: 20 mM FeCl₃·6H₂O.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

-

Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate or cuvette.

-

Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).

-

Mix and incubate at 37°C for a defined period (e.g., 4 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

The FRAP value is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺ and is expressed as µM Fe(II) equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It often utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

-

Cell Culture and Plating:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) under standard conditions.

-

Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and reach confluency.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with a solution of DCFH-DA (e.g., 25 µM) in a suitable buffer and incubate at 37°C for 60 minutes.

-

Wash the cells again with PBS to remove the excess probe.

-

Treat the cells with various concentrations of the test coumarins and a standard antioxidant (e.g., quercetin) for 1 hour.

-

Induce oxidative stress by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 535 nm, respectively) over a period of time using a microplate reader.

-

-

Data Analysis:

-

The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.

-

The CAA value is calculated by integrating the area under the fluorescence versus time curve.

-

Cellular Effects and Signaling Pathways: The Keap1/Nrf2/ARE Pathway

Beyond direct radical scavenging, hydroxylated coumarins can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1/Nrf2/ARE system, a central regulator of cellular defense against oxidative stress.[1][11][12]

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[13] Upon exposure to oxidative stress or certain electrophilic compounds, including some coumarins, Nrf2 is released from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding antioxidant and cytoprotective proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14] This leads to an enhanced cellular antioxidant capacity. Several coumarins, including esculetin, daphnetin, and urolithins (metabolites of ellagitannins), have been shown to activate the Nrf2 pathway.[1][15]

Caption: Activation of the Nrf2/ARE pathway by hydroxylated coumarins.

Conclusion

Hydroxylated coumarins represent a promising class of antioxidant compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. Their multifaceted antioxidant activities, encompassing direct radical scavenging and modulation of cellular defense pathways, underscore their therapeutic relevance. The structure-activity relationships highlighted in this guide provide a rational basis for the design and synthesis of novel coumarin derivatives with enhanced antioxidant efficacy. The detailed experimental protocols presented herein offer a standardized framework for the accurate assessment of their antioxidant potential, facilitating further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. japer.in [japer.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. kamiyabiomedical.com [kamiyabiomedical.com]

- 6. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 15. cellbiolabs.com [cellbiolabs.com]

Initial Cytotoxicity Screening of 8-Hydroxycoumarin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of 8-hydroxycoumarin analogues, a class of compounds with significant therapeutic potential, particularly in oncology. This document outlines common experimental protocols, presents cytotoxic activity data for various analogues, and visualizes key experimental workflows and cellular pathways involved in their mechanism of action.

Introduction to this compound Analogues and Cytotoxicity

Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that exhibit a wide range of pharmacological properties. Within this family, this compound and its derivatives have attracted considerable interest due to their potential as anticancer agents.[1][2] Initial cytotoxicity screening is a critical first step in the drug discovery process, providing essential information about a compound's potency and selectivity against various cancer cell lines. These in vitro assays measure the ability of a compound to induce cell death or inhibit cell proliferation, offering a preliminary assessment of its therapeutic potential.[3][4]

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values, which represent the concentration of a compound required to inhibit cell growth or kill 50% of the cells, respectively, are presented below.

| Compound/Analogue | Cancer Cell Line | Assay | IC50 / LD50 (µM) | Reference |

| 8-nitro-7-hydroxycoumarin | K562 (Leukemia) | Not Specified | 475-880 | [5] |

| 8-nitro-7-hydroxycoumarin | HL-60 (Leukemia) | Not Specified | 475-880 | [5] |

| Compound 4a | MCF-7 (Breast) | MTT | 1.24 | [1] |

| Compound 3d | MCF-7 (Breast) | MTT | 1.65 | [1] |

| Compound (IX) | HepG2 (Liver) | MTT | Not Specified (Lowest) | [1] |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5) | A549 (Lung) | Crystal Violet | 89.3 | [3] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | A549 (Lung) | Crystal Violet | 48.1 | [3] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7) | CRL 1548 (Liver) | Crystal Violet | 45.1 | [3] |

| 7,8-dihydroxy-3-(4-nitrophenyl)coumarin (7b) | HepG2 (Liver) | Not Specified | Highest Cytotoxicity | [6] |

Note: This table summarizes selected data from the literature and is not exhaustive.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity screening results. The following are standard protocols for key experiments cited in the literature for testing this compound analogues.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and HL-60 (promyelocytic leukemia) are commonly used. Normal cell lines, like peripheral blood mononuclear cells (PBMC) or human skin fibroblasts, can be included to assess selectivity.[4][7]

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogues. A vehicle control (e.g., DMSO) and an untreated control are included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[3][7]

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Crystal Violet Dye-Binding Assay

This assay is another method to determine cell viability by staining the DNA of adherent cells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 hours).[3]

-

Cell Fixation: The medium is removed, and cells are washed with PBS. Then, cells are fixed with 10% formalin for 10 minutes.

-

Staining: The fixative is removed, and the cells are stained with 0.5% crystal violet solution for 20 minutes.

-

Washing and Solubilization: The plates are washed with water to remove excess stain and then air-dried. The stain is solubilized with a solution like 33% glacial acetic acid.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the effects of compounds on the cell cycle and to detect apoptosis.

For Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.[1][3]

For Apoptosis Detection (Annexin V/PI Staining):

-

Cell Treatment and Harvesting: Cells are treated and harvested as described above.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[8]

Visualizations: Workflows and Signaling Pathways

Visual diagrams help in understanding complex processes. The following diagrams, created using Graphviz (DOT language), illustrate a typical cytotoxicity screening workflow and a key signaling pathway affected by this compound analogues.

Caption: A typical workflow for the initial cytotoxicity screening of novel compounds.

Caption: Intrinsic apoptosis pathway often induced by this compound analogues.

Mechanism of Action

The cytotoxic effects of this compound analogues are often attributed to their ability to induce programmed cell death, or apoptosis.[1][5] Studies have shown that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. This is characterized by an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Furthermore, some this compound derivatives have been found to cause cell cycle arrest, halting cell proliferation at specific phases like G2/M or S phase.[1][3] Other proposed mechanisms include the inhibition of crucial enzymes for cancer cell survival, such as topoisomerase II, and the modulation of key signaling pathways like the PI3K/AKT pathway, which is often hyperactivated in cancer.[1][9] The generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death, has also been reported as a potential mechanism of action.[9]

Conclusion

The initial cytotoxicity screening of this compound analogues reveals a promising class of compounds with potent anti-proliferative effects against various cancer cell lines. The data and protocols presented in this guide provide a framework for researchers to effectively evaluate novel derivatives. Future work should focus on optimizing the structure of these analogues to enhance their potency and selectivity, as well as further elucidating their precise mechanisms of action to identify the most promising candidates for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound for Research [benchchem.com]

- 3. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7,8‐Dihydroxy‐3‐(4‐nitrophenyl)coumarin induces cell death via reactive oxygen species–independent S‐phase cell arrest [ouci.dntb.gov.ua]

- 7. Evaluation of in vitro cytotoxic and genotoxic effects of the 3-(3,4-dihydroxyphenyl)-8-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic and apoptosis-inducing effects of novel 8-amido isocoumarin derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 8-Hydroxycoumarin: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxycoumarin, a key heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and a crucial intermediate in organic synthesis. Its biological and chemical functionalities are intrinsically linked to its electronic and structural properties. A thorough spectroscopic characterization is therefore paramount for its identification, purity assessment, and the elucidation of its behavior in various chemical and biological systems. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Ultraviolet-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within the conjugated π-system of the coumarin nucleus. The absorption of UV or visible light excites electrons from the ground state to higher energy orbitals, primarily through π → π* transitions. The position of the hydroxyl group and the polarity of the solvent can significantly influence the absorption maxima (λmax), a phenomenon known as solvatochromism.[1][2]

Quantitative Data: UV-Vis Absorption

While extensive data exists for 7-hydroxy and 4-hydroxy isomers, specific absorption maxima for this compound are less commonly reported. However, based on the behavior of related hydroxycoumarins, the principal absorption bands are expected in the UVA range.[3][4] The absorption spectrum is sensitive to solvent polarity and pH, with bathochromic (red) shifts often observed in more polar solvents or under basic conditions due to the ionization of the phenolic hydroxyl group.[1]

| Parameter | Expected Range (in Ethanol/Methanol) | Reference Compound Behavior |

| λmax (Primary π → π)* | ~310 - 340 nm | 7-Hydroxy-4-methylcoumarin: ~321 nm[3] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock, prepare a dilute working solution (e.g., 5-10 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to serve as a blank reference.

-

Record a baseline correction with the blank in both the sample and reference beams.

-

Replace the blank cuvette in the sample path with a cuvette containing the this compound solution.

-

Scan a spectrum across a relevant wavelength range, typically 200-450 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The absorbance value should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

Fluorescence Spectroscopy

Hydroxycoumarins are well-known for their fluorescent properties, making them valuable as fluorescent probes and labels. Upon excitation with light of a specific wavelength, the molecule is promoted to an excited singlet state. It then relaxes back to the ground state, emitting a photon of lower energy (longer wavelength). The difference between the excitation and emission maxima is known as the Stokes shift.

Quantitative Data: Fluorescence Emission

Specific photophysical data for this compound is not widely documented. The data presented below is based on the typical characteristics of related hydroxycoumarin isomers, which are known to be blue-green emitters.

| Parameter | Expected Range (in Ethanol) | Reference Compound Behavior |

| Excitation Maximum (λex) | ~330 - 380 nm | 6-Hydroxycoumarin derivatives: 370-384 nm[5] |

| Emission Maximum (λem) | ~420 - 480 nm | 6-Hydroxycoumarin derivatives: 456-474 nm[5] |

| Stokes Shift | ~90 - 110 nm | Varies based on structure and solvent |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100-500 nM) in a spectroscopic grade solvent. High concentrations can lead to inner filter effects and self-quenching.

-

Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.

-

Measurement:

-

First, determine the optimal excitation wavelength by recording an excitation spectrum while monitoring at an estimated emission wavelength (e.g., 450 nm).

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over a suitable range (e.g., 380-600 nm) to record the fluorescence emission spectrum.

-

-

Data Analysis: Identify the excitation (λex) and emission (λem) maxima. For quantitative studies, ensure that the fluorescence intensity is within the linear range of the detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Quantitative Data: ¹³C and ¹H NMR

The following chemical shift data is based on spectra recorded in dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) as the internal standard.[6][7]

Table 1: ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 160.5 |

| C-3 | 113.1 |

| C-4 | 144.3 |

| C-4a | 114.0 |

| C-5 | 119.5 |

| C-6 | 125.0 |

| C-7 | 115.8 |

| C-8 | 146.1 |

| C-8a | 133.0 |

Table 2: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Proton | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 | Doublet (d) | J ≈ 9.5 |

| H-4 | ~8.0 | Doublet (d) | J ≈ 9.5 |

| H-5 | ~7.3 | Triplet (t) or dd | J ≈ 7-8 |

| H-6 | ~7.2 | Triplet (t) or dd | J ≈ 7-8 |

| H-7 | ~7.1 | Doublet (d) or dd | J ≈ 7-8 |

| 8-OH | ~9.5 - 10.5 | Broad Singlet (br s) | - |

Note: Expected ¹H NMR values are estimated based on general coumarin spectra and substituent effects. Actual values may vary.[8][9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like TMS (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum, typically requiring a small number of scans.

-

Acquire a ¹³C NMR spectrum, which may require a larger number of scans and broadband proton decoupling.

-

Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

-

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Quantitative Data: Key IR Absorption Bands

The following table lists the characteristic vibrational frequencies for this compound.

Table 3: Characteristic IR Bands for this compound [10][11]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3500 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3000 - 3100 | C-H stretch | Aromatic & Vinylic |

| ~1680 - 1720 (strong) | C=O stretch | α,β-Unsaturated Lactone |

| ~1580 - 1620 | C=C stretch | Aromatic Ring |

| ~1450 - 1550 | C=C stretch | Aromatic Ring |

| ~1100 - 1300 | C-O stretch | Lactone & Phenol |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

-

Pellet Formation: Apply high pressure (several tons) to the press to form a thin, transparent or translucent KBr pellet.

-

Measurement:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Experimental and Logical Workflows

Visualizing the workflow for characterization and the potential biological mechanism of action provides a clear framework for research planning and data interpretation.

Caption: General workflow for the spectroscopic characterization of this compound.

Biological Context: Potential Signaling Pathway

Hydroxycoumarins are known to possess a range of biological activities, including anticancer properties. Several derivatives induce programmed cell death (apoptosis) in cancer cells. One common mechanism involves the intrinsic or mitochondrial pathway, which can be triggered by cellular stress and is regulated by the Bcl-2 family of proteins.[12][13]

Caption: A potential intrinsic apoptosis pathway modulated by hydroxycoumarin derivatives.[14][15]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C9H6O3 | CID 122783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. compoundchem.com [compoundchem.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural insights into hydroxycoumarin-induced apoptosis in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Coumarins in Nature

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Coumarins are a large class of specialized metabolites derived from the phenylpropanoid pathway, playing crucial roles in plant defense, stress response, and exhibiting a wide range of pharmacological activities.[1][2] Understanding their biosynthesis is critical for metabolic engineering, drug discovery, and agricultural applications. This guide provides a detailed exploration of the core biosynthetic pathways leading to simple coumarins, the diversification into complex structures like furanocoumarins and pyranocoumarins, and the subsequent modifications that enhance their structural and functional diversity. It includes summaries of key enzymes, quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes.

The Core Biosynthetic Pathway: From Phenylalanine to Simple Coumarins

The journey to the core coumarin scaffold begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.[3][4] The initial steps are shared with the general phenylpropanoid pathway, which serves as a metabolic hub for a vast array of plant secondary metabolites, including flavonoids and lignin.[1][5]

The General Phenylpropanoid Pathway

The conversion of L-phenylalanine to the central intermediate, 4-coumaroyl-CoA, involves three key enzymatic reactions:

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[2][3] This is a critical entry point from primary metabolism into the phenylpropanoid network.[3]

-

Para-Hydroxylation of Cinnamic Acid: The resulting cinnamic acid is hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73A family), to form 4-coumaric acid (p-coumaric acid).[3][6][7] This reaction requires NADPH and a cytochrome P450 reductase (CPR) as an electron donor.[6]

-

Activation to a Thioester: Finally, 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA in an ATP-dependent reaction.[1][3] This activated intermediate is the precursor for numerous downstream pathways.[5]

The Branch Point: ortho-Hydroxylation and Lactonization

The defining step in coumarin biosynthesis is the ortho-hydroxylation (at the C2 position) of a cinnamic acid derivative, which facilitates the subsequent intramolecular cyclization to form the characteristic lactone ring of the coumarin scaffold.[2][8][9]

The primary route to the simplest 7-hydroxycoumarin, umbelliferone , involves the hydroxylation of 4-coumaroyl-CoA at the 2'-position by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , also known as Feruloyl-CoA 6'-hydroxylase (F6'H) in some contexts, to yield 2',4'-dihydroxycinnamoyl-CoA.[4][10] This product then undergoes a trans-cis isomerization of the side chain, followed by spontaneous or enzyme-assisted lactonization to form umbelliferone.[11][12] The enzyme Coumarin Synthase (COSY) , an acyltransferase, has been identified as a key player that enhances the efficiency of this isomerization and lactonization process.[10][12]

Diversification of the Coumarin Scaffold

Umbelliferone is a crucial precursor for a vast array of more complex coumarins.[1][4] Further diversification occurs through hydroxylation, methylation, prenylation, and glycosylation, leading to compounds with distinct biological activities.

Biosynthesis of Scopoletin and Aesculetin

Scopoletin (7-hydroxy-6-methoxycoumarin) and aesculetin (6,7-dihydroxycoumarin) are two of the most common and well-studied simple coumarins, known for their roles in plant defense against pathogens.[1]

Their biosynthesis branches from the main phenylpropanoid pathway at feruloyl-CoA.

-

Formation of Feruloyl-CoA: Caffeoyl-CoA, derived from 4-coumaroyl-CoA via the action of Coumarate 3'-Hydroxylase (C3'H), is methylated by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA.[10]

-

ortho-Hydroxylation and Cyclization: Similar to the umbelliferone pathway, the critical ortho-hydroxylation is catalyzed by Feruloyl-CoA 6'-Hydroxylase (F6'H) .[10][12] The resulting 6'-hydroxyferuloyl-CoA undergoes isomerization and lactonization, often assisted by Coumarin Synthase (COSY) , to form scopoletin.[10][12]

Aesculetin biosynthesis is closely related. In many plant species, it is formed via the hydroxylation of umbelliferone at the C6 position.[13] Alternatively, it can be derived from caffeic acid precursors. Aesculetin itself can be methylated by O-methyltransferases (OMT) to yield scopoletin.[14]

Biosynthesis of Furanocoumarins and Pyranocoumarins

Furanocoumarins and pyranocoumarins are complex coumarins characterized by an additional five- or six-membered heterocyclic ring, respectively. Their biosynthesis begins with the prenylation of umbelliferone.[4]

-

Prenylation: The key gate-keeping step is the attachment of a prenyl group (from dimethylallyl pyrophosphate, DMAPP) to the umbelliferone core.[4] This reaction is catalyzed by prenyltransferases (PTs) . The position of attachment determines the final structure:

-

Cyclization: The prenyl side chain is then modified and cyclized by specific cytochrome P450 enzymes (CYPs) to form the furan or pyran ring. For example, psoralen synthase (a CYP71 family member) catalyzes the formation of the furan ring from the linear precursor, leading to psoralen.[1][15]

References

- 1. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 8. Coumarin - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]

- 10. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Umbelliferone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Aesculetin - Wikipedia [en.wikipedia.org]

- 15. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Genotoxic activity of dihydroxycoumarin derivatives

An In-Depth Technical Guide on the Genotoxic Activity of Dihydroxycoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a vast class of naturally occurring phenolic compounds found extensively in plants, fungi, and bacteria.[1] Within this class, dihydroxycoumarin derivatives are of significant scientific interest due to their potent pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] Key examples include esculetin (6,7-dihydroxycoumarin), daphnetin (7,8-dihydroxycoumarin), and fraxetin. Given their potential therapeutic applications, a thorough evaluation of their safety profile, particularly their genotoxicity—the potential to damage DNA and chromosomes—is imperative for drug development.

This technical guide provides a comprehensive overview of the genotoxic activity of select dihydroxycoumarin derivatives. It summarizes quantitative data from key genotoxicity assays, details the experimental protocols for these assessments, and visualizes the underlying cellular pathways and experimental workflows.

Assessment of Genotoxicity: Key Assays

The genotoxic potential of chemical compounds is typically evaluated using a battery of tests that assess different endpoints, including gene mutations, chromosomal damage, and primary DNA damage.

-

Ames Test (Bacterial Reverse Mutation Assay): This widely used method employs specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[4] The test assesses the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium. A positive result indicates the chemical is a mutagen.[4][5]

-

Comet Assay (Single-Cell Gel Electrophoresis): The comet assay is a sensitive technique for detecting DNA damage, including single and double-strand breaks, in individual eukaryotic cells.[6][7] After cell lysis, the nuclear DNA is subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage.[6][8]

-

Micronucleus Test: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[9] An increase in the frequency of cells containing micronuclei after exposure to a test substance indicates it has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[9]

Quantitative Data on Genotoxicity